molecular formula C20H21N5O2S B11281007 4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)butanamide

4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)butanamide

Cat. No.: B11281007
M. Wt: 395.5 g/mol
InChI Key: JTLYCDOKPGSTTD-UHFFFAOYSA-N
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Description

4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)butanamide is a complex organic compound that belongs to the class of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo-pyrimidine moiety, and a butanamide side chain. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may involve techniques such as recrystallization, chromatography, and distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thieno ring with a triazolo-pyrimidine moiety and a butanamide side chain makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

4-(8-ethyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(4-methylphenyl)butanamide

InChI

InChI=1S/C20H21N5O2S/c1-3-24-19(27)18-15(11-12-28-18)25-16(22-23-20(24)25)5-4-6-17(26)21-14-9-7-13(2)8-10-14/h7-12H,3-6H2,1-2H3,(H,21,26)

InChI Key

JTLYCDOKPGSTTD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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